![molecular formula C28H16O B14894257 3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
3,7-Bis(phenylethynyl)dibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Bis(phenylethynyl)dibenzo[b,d]furan is an organic compound with the molecular formula C28H16O. It is a derivative of dibenzofuran, featuring phenylethynyl groups at the 3 and 7 positions. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(phenylethynyl)dibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran, which is functionalized at the 3 and 7 positions.
Sonogashira Coupling Reaction: The phenylethynyl groups are introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction temperature is typically around 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,7-Bis(phenylethynyl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the phenylethynyl groups or the dibenzofuran core.
Cycloaddition Reactions: The phenylethynyl groups can participate in cycloaddition reactions, such as Diels-Alder reactions, forming new cyclic structures.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3) can be used for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation would yield halogenated derivatives, while cycloaddition reactions could produce various polycyclic compounds.
科学的研究の応用
3,7-Bis(phenylethynyl)dibenzo[b,d]furan has several applications in scientific research:
Organic Electronics: Due to its conjugated structure, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photophysics: The compound’s photophysical properties make it suitable for studies involving fluorescence and phosphorescence.
Material Science: It is used as a building block for dynamic polymers and self-healing materials.
Chemical Sensors: Its sensitivity to environmental changes makes it useful in the design of chemical sensors.
作用機序
The mechanism by which 3,7-Bis(phenylethynyl)dibenzo[b,d]furan exerts its effects is primarily related to its electronic structure. The phenylethynyl groups extend the conjugation of the dibenzofuran core, enhancing its electronic and optical properties. This extended conjugation allows the compound to participate in various electronic transitions, making it effective in applications like OLEDs and OPVs.
類似化合物との比較
Similar Compounds
Dibenzofuran: The parent compound, lacking the phenylethynyl groups.
3,7-Dibromodibenzofuran: A halogenated derivative.
3,7-Diethynyldibenzofuran: A similar compound with ethynyl groups instead of phenylethynyl groups.
Uniqueness
3,7-Bis(phenylethynyl)dibenzo[b,d]furan is unique due to the presence of phenylethynyl groups, which significantly enhance its electronic properties compared to its parent compound and other derivatives. This makes it particularly valuable in applications requiring high electronic and optical performance.
特性
分子式 |
C28H16O |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
3,7-bis(2-phenylethynyl)dibenzofuran |
InChI |
InChI=1S/C28H16O/c1-3-7-21(8-4-1)11-13-23-15-17-25-26-18-16-24(20-28(26)29-27(25)19-23)14-12-22-9-5-2-6-10-22/h1-10,15-20H |
InChIキー |
HJLWEXUHMNFJMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=C(O3)C=C(C=C4)C#CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



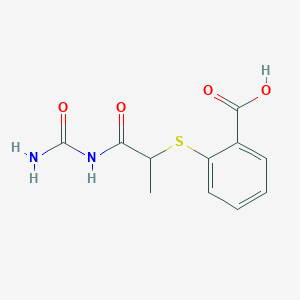
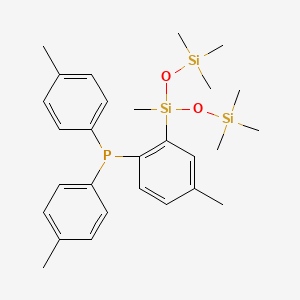
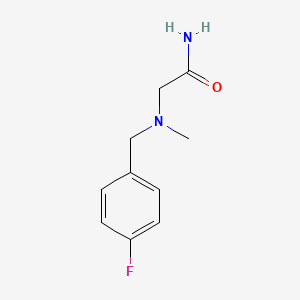
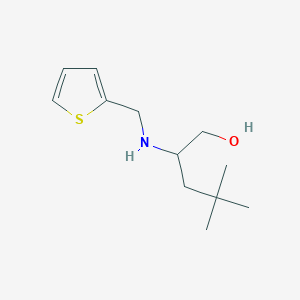

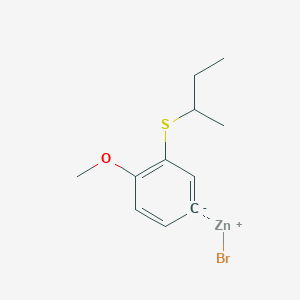



![N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14894235.png)
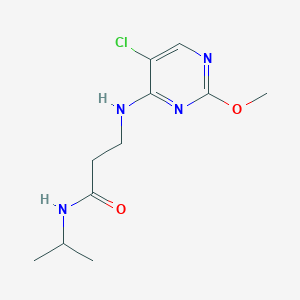
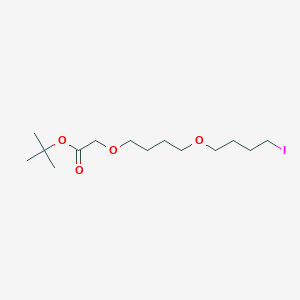
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
